Tauro-

描述

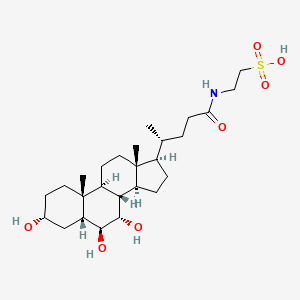

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSOLDPYUICCHJX-QQXJNSDFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H45NO7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Biological Function of Taurohyocholic Acid in Lipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

December 19, 2025

Introduction

Taurohyocholic acid (THCA) is a taurine-conjugated bile acid found in the bile acid pool of various species. While the broader family of bile acids is increasingly recognized for its role as signaling molecules in regulating lipid and glucose metabolism, the specific functions of many individual bile acids, including THCA, remain less characterized. This technical guide provides an in-depth overview of the current understanding and putative biological functions of Taurohyocholic acid in lipid metabolism.

Given the limited direct research on THCA, this document synthesizes information from studies on structurally similar tauro-conjugated bile acids, such as Taurohyodeoxycholic acid (THDCA), Tauroursodeoxycholic acid (TUDCA), and Taurochenodeoxycholic acid (TCDCA). This information is used to infer the likely mechanisms of action of THCA and to provide a framework for future research. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents for metabolic diseases.

Data Presentation: Effects of Structurally Related Bile Acids on Lipid Parameters

Direct quantitative data on the effects of Taurohyocholic acid on serum and hepatic lipid profiles are limited in publicly available literature. The following tables summarize the reported effects of structurally similar this compoundconjugated bile acids on key lipid metabolism markers.

Table 1: Effect of Taurohyodeoxycholic Acid (THDCA) on Biliary Lipid Secretion in Humans

| Parameter | Taurohyodeoxycholic Acid (THDCA) | Tauroursodeoxycholic Acid (TUDCA) | p-value |

| Cholesterol Secretion (µmol/µmol of bile acid) | 0.098 | 0.061 | < .05 |

| Phospholipid Secretion (µmol/µmol of bile acid) | 0.451 | 0.275 | < .05 |

| Phospholipid/Cholesterol Secretory Ratio | 3.88 | 3.09 | < .05 |

Data from a study in cholecystectomized patients infused intraduodenally with the respective bile acids.[1][2]

Table 2: Effects of Tauroursodeoxycholic Acid (TUDCA) on Serum Lipids in a High-Fat Diet-Induced Hyperlipidemic Mouse Model

| Treatment Group | Total Cholesterol (TC) | Total Triglycerides (TG) | High-Density Lipoprotein (HDL-C) | Low-Density Lipoprotein (LDL-C) |

| Control | Normal | Normal | Normal | Normal |

| High-Fat Diet (Model) | Increased | Increased | No significant change | Decreased |

| TUDCA (25 mg/kg) | Downregulated | Significantly Decreased | Upregulated | Upregulated |

| TUDCA (50 mg/kg) | Downregulated | Significantly Decreased | Upregulated | Upregulated |

| TUDCA (100 mg/kg) | Downregulated | Downregulated | Upregulated | Upregulated |

This study demonstrated that TUDCA can downregulate total cholesterol and triglycerides while upregulating HDL-C in a dose-dependent manner in hyperlipidemic mice.[3]

Table 3: Effects of Taurochenodeoxycholic Acid (TCDCA) on Serum Lipids in a High-Fat Diet-Induced Hyperlipidemic Mouse Model

| Treatment Group | Total Cholesterol (TC) | Triglycerides (TG) | High-Density Lipoprotein (HDL-C) | Low-Density Lipoprotein (LDL-C) |

| Control | Normal | Normal | Normal | Normal |

| High-Fat Diet (HFD) | Significantly Increased | Significantly Increased | Significantly Decreased | Significantly Increased |

| TCDCA (Low Dose) | Significantly Downregulated | Significantly Downregulated | Significantly Downregulated | Not specified |

This study showed that a low dose of TCDCA had a significant ameliorating effect on dietary hyperlipidemia in mice.[4][5][6]

Signaling Pathways in Lipid Metabolism

Bile acids exert their effects on lipid metabolism primarily through the activation of nuclear and cell surface receptors, most notably the Farnesoid X Receptor (FXR) and the G-protein coupled bile acid receptor 1 (GPBAR1 or TGR5).[2][7][8][9][10][11] While direct evidence for THCA is sparse, its structural similarity to other active bile acids suggests it likely modulates these pathways.

Putative Farnesoid X Receptor (FXR) Signaling Pathway of Taurohyocholic Acid

FXR is a nuclear receptor that acts as a master regulator of bile acid, lipid, and glucose homeostasis.[7][12] Activation of FXR by bile acids in the liver and intestine initiates a cascade of transcriptional changes that collectively lead to a reduction in intracellular lipid levels. It is plausible that THCA acts as an FXR agonist.

Caption: Putative FXR signaling pathway activated by Taurohyocholic acid.

Activation of FXR by THCA is hypothesized to lead to the formation of an FXR-RXR heterodimer, which then binds to FXR response elements in the promoter regions of target genes. This can lead to the induction of the Small Heterodimer Partner (SHP), which in turn represses the expression of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c).[12][13] SREBP-1c is a master transcriptional regulator of lipogenesis, and its downregulation leads to decreased expression of key lipogenic enzymes such as fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC).[13][14][15][16][17][18][19]

Furthermore, bile acid activation of FXR has been shown to induce the expression of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) in humans.[16] PPARα is a key regulator of fatty acid oxidation.[16][17][20][21][22] Increased PPARα activity leads to the upregulation of genes involved in the breakdown of fatty acids, such as carnitine palmitoyltransferase 1 (CPT1).[16]

Putative TGR5 Signaling Pathway of Taurohyocholic Acid

TGR5 is a cell surface receptor that, upon activation by bile acids, stimulates intracellular signaling cascades, primarily through the production of cyclic AMP (cAMP).[2][6][7][8][9][10][11] This pathway is implicated in improving glucose homeostasis and increasing energy expenditure.[8] Taurine-conjugated bile acids are known to be potent TGR5 agonists.[12]

Caption: Putative TGR5 signaling pathway activated by Taurohyocholic acid.

It is hypothesized that THCA can bind to and activate TGR5 on the surface of various cell types, including intestinal L-cells and adipocytes. This activation leads to an increase in intracellular cAMP, which in turn activates Protein Kinase A (PKA).[6] In intestinal L-cells, this cascade promotes the secretion of glucagon-like peptide-1 (GLP-1), a hormone that improves glucose tolerance and insulin (B600854) sensitivity.[5] In adipocytes and other metabolically active tissues, TGR5 activation can lead to increased energy expenditure.[8]

Experimental Protocols

In Vivo Study of THCA Effects on Lipid Metabolism in a Hyperlipidemic Mouse Model

This protocol is adapted from studies on TCDCA and TUDCA and provides a framework for evaluating the in vivo effects of THCA on lipid metabolism.[3][4][5][6]

1. Animal Model and Diet:

-

Animals: Male C57BL/6 mice, 6-8 weeks old.

-

Acclimatization: Acclimatize mice for one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.

-

Induction of Hyperlipidemia: Feed mice a high-fat diet (HFD) (e.g., 60% kcal from fat) for 4-8 weeks to induce a hyperlipidemic phenotype. A control group is fed a standard chow diet.

2. THCA Administration:

-

Treatment Groups:

- Control Group (Standard Chow + Vehicle)

- HFD Group (HFD + Vehicle)

- HFD + THCA (Low Dose, e.g., 25 mg/kg body weight)

- HFD + THCA (Medium Dose, e.g., 50 mg/kg body weight)

- HFD + THCA (High Dose, e.g., 100 mg/kg body weight)

- HFD + Positive Control (e.g., Fenofibrate, 50 mg/kg body weight)

-

Administration: Administer THCA or vehicle (e.g., saline) daily via oral gavage for a period of 4-8 weeks.

3. Sample Collection and Analysis:

-

Blood Collection: Collect blood samples via tail vein or cardiac puncture at the end of the study after a period of fasting (e.g., 12 hours).

-

Serum Lipid Analysis: Centrifuge blood to obtain serum. Analyze serum for total cholesterol (TC), triglycerides (TG), high-density lipoprotein cholesterol (HDL-C), and low-density lipoprotein cholesterol (LDL-C) using commercially available enzymatic assay kits.

-

Tissue Collection: Euthanize mice and collect liver tissue.

-

Hepatic Lipid Analysis: Homogenize a portion of the liver tissue and extract lipids. Analyze for hepatic TC and TG content.

-

Histopathology: Fix a portion of the liver in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for general morphology and Oil Red O for lipid droplet visualization.

Caption: Experimental workflow for an in vivo study of THCA.

Quantification of Taurohyocholic Acid by UPLC-MS/MS

This protocol provides a general framework for the quantification of THCA in biological matrices such as serum/plasma and liver tissue.

1. Sample Preparation:

-

Serum/Plasma:

- To 50 µL of serum/plasma, add an internal standard (e.g., d4-Taurocholic acid).

- Add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

- Vortex and incubate at -20°C for 20 minutes.

- Centrifuge at 14,000 x g for 10 minutes at 4°C.

- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol (B129727) in water).

-

Liver Tissue:

- Homogenize a known weight of liver tissue in a suitable buffer.

- Perform a protein precipitation step with a larger volume of ice-cold acetonitrile, including the internal standard.

- Follow steps 3-6 as for serum/plasma.

2. UPLC-MS/MS Analysis:

-

Liquid Chromatography (LC):

- Column: C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile/methanol (e.g., 9:1 v/v) with 0.1% formic acid.

- Gradient: A gradient elution is used to separate the bile acids. For example, start with a low percentage of B, ramp up to a high percentage of B over 10-15 minutes, hold, and then re-equilibrate.

- Flow Rate: 0.3-0.5 mL/min.

- Injection Volume: 5-10 µL.

-

Tandem Mass Spectrometry (MS/MS):

- Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

- Detection Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for THCA and the internal standard.

start [label="Start: Biological Sample\n(Serum, Plasma, or Liver Homogenate)"];

add_is [label="Add Internal Standard\n(e.g., d4-Taurocholic Acid)", fillcolor="#F1F3F4"];

protein_precipitation [label="Protein Precipitation\n(Ice-cold Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"];

centrifugation [label="Centrifugation", fillcolor="#F1F3F4"];

supernatant_transfer [label="Collect Supernatant", fillcolor="#F1F3F4"];

evaporation [label="Evaporate to Dryness\n(Nitrogen Stream)", fillcolor="#FBBC05", fontcolor="#202124"];

reconstitution [label="Reconstitute in Mobile Phase", fillcolor="#F1F3F4"];

uplc_msms [label="UPLC-MS/MS Analysis\n(C18 column, ESI-, MRM)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

data_analysis [label="Data Analysis:\n- Peak Integration\n- Quantification", fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> add_is;

add_is -> protein_precipitation;

protein_precipitation -> centrifugation;

centrifugation -> supernatant_transfer;

supernatant_transfer -> evaporation;

evaporation -> reconstitution;

reconstitution -> uplc_msms;

uplc_msms -> data_analysis;

}

Caption: Experimental workflow for THCA quantification.

In Vitro FXR Activation Reporter Gene Assay

This protocol describes a cell-based assay to determine if THCA can activate the Farnesoid X Receptor.

1. Cell Culture and Transfection:

-

Cell Line: Use a suitable cell line, such as HepG2 (human hepatoma cells).

-

Plasmids:

- An FXR expression vector.

- An RXRα expression vector.

- A reporter plasmid containing multiple copies of an FXR Response Element (FXRE) upstream of a luciferase gene.

- A control plasmid (e.g., expressing Renilla luciferase) for normalization of transfection efficiency.

-

Transfection: Co-transfect the cells with the plasmids using a suitable transfection reagent.

2. Compound Treatment:

-

After transfection (e.g., 24 hours), treat the cells with various concentrations of THCA, a known FXR agonist (e.g., GW4064) as a positive control, and a vehicle control (e.g., DMSO).

3. Luciferase Assay:

-

After an incubation period (e.g., 18-24 hours), lyse the cells.

-

Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction of luciferase activity relative to the vehicle control.

Conclusion

While direct experimental evidence for the biological functions of Taurohyocholic acid in lipid metabolism is still emerging, its structural similarity to other well-characterized this compoundconjugated bile acids provides a strong basis for inferring its likely roles. It is highly probable that THCA participates in the regulation of lipid homeostasis through the activation of key bile acid receptors, FXR and TGR5. The putative mechanisms involve the suppression of lipogenesis via the FXR-SHP-SREBP-1c pathway and the potential induction of fatty acid oxidation through PPARα. Furthermore, activation of TGR5 may contribute to improved systemic glucose metabolism and increased energy expenditure.

The experimental protocols outlined in this guide provide a robust framework for researchers to directly investigate the effects of THCA. Such studies are crucial to confirm these hypotheses and to fully elucidate the specific contributions of THCA to the complex network of metabolic regulation. A deeper understanding of the molecular mechanisms of individual bile acids like THCA will be invaluable for the development of novel therapeutic strategies for metabolic disorders such as dyslipidemia, non-alcoholic fatty liver disease, and type 2 diabetes.

References

- 1. Effect of taurohyodeoxycholic acid on biliary lipid secretion in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intestinal FXR and TGR5 signaling in metabolic regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia [frontiersin.org]

- 5. Metabolomic and lipidomic studies on the intervention of taurochenodeoxycholic acid in mice with hyperlipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bile-acid-activated receptors: targeting TGR5 and farnesoid-X-receptor in lipid and glucose disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bile acid receptors FXR and TGR5 signaling in fatty liver diseases and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Role of Bile Acids in Cholesterol & Lipid Regulation [metabolomics.creative-proteomics.com]

- 12. Bile acid signaling in lipid metabolism: Metabolomic and lipidomic analysis of lipid and bile acid markers linked to anti-obesity and anti-diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptional control of hepatic lipid metabolism by SREBP and ChREBP - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Regulation of cholesterol and bile acid homeostasis by the CYP7A1/SREBP2/miR-33a axis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carbohydrate responsive element binding protein (ChREBP) and sterol regulatory element binding protein-1c (SREBP-1c): two key regulators of glucose metabolism and lipid synthesis in liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hepatocyte peroxisome proliferator-activated receptor α regulates bile acid synthesis and transport - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Interplay between ChREBP and SREBP-1c coordinates postprandial glycolysis and lipogenesis in livers of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Randomized Controlled Trial Evidence on Peroxisome Proliferator-Activated Receptor (PPAR) Agonists in Primary Biliary Cholangitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Bile acid-regulated peroxisome proliferator-activated receptor-α (PPARα) activity underlies circadian expression of intestinal peptide absorption transporter PepT1/Slc15a1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

Taurolithocholic acid's role in promoting cholangiocarcinoma cell growth

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cholangiocarcinoma (CCA), a malignancy of the biliary tract, is often associated with cholestasis, a condition characterized by elevated bile acid concentrations. Emerging evidence has identified a specific secondary bile acid, taurolithocholic acid (TLCA), as a significant promoter of CCA cell growth. This technical guide provides a comprehensive overview of the molecular mechanisms by which TLCA drives CCA proliferation, supported by quantitative data from key experimental findings. Detailed experimental protocols and visual representations of the signaling pathways are included to facilitate further research and the development of targeted therapeutic strategies.

Introduction

Cholangiocarcinoma is an aggressive cancer with a poor prognosis, largely due to its late diagnosis and limited effective treatment options. Chronic inflammation and cholestasis are established risk factors for CCA development. Under cholestatic conditions, the composition and concentration of bile acids are significantly altered, creating a microenvironment that can favor tumor progression. While the general role of bile acids in carcinogenesis is recognized, the specific effects of individual bile acids are an area of intense investigation. This guide focuses on the pro-proliferative role of taurolithocholic acid in cholangiocarcinoma, elucidating the signaling cascades it activates and providing the necessary technical details for researchers to build upon these findings.

TLCA-Induced Cholangiocarcinoma Cell Proliferation: Quantitative Data

Studies have demonstrated that TLCA promotes the proliferation of specific intrahepatic cholangiocarcinoma cell lines in a concentration-dependent manner. The most comprehensive data comes from studies on the RMCCA-1 cell line.

Table 1: Effect of Taurolithocholic Acid (TLCA) on RMCCA-1 Cell Viability [1]

| TLCA Concentration (µM) | Cell Viability (% of Control) |

| 0.1 | ~105% |

| 1 | ~110% |

| 10 | ~120% |

| 40 | ~125% |

| 100 | <100% (cytotoxic) |

Data presented is an approximation based on graphical representations in the cited literature.

In contrast to its effect on RMCCA-1 cells, TLCA did not increase the cell viability of the HuCCA-1 cholangiocarcinoma cell line, suggesting a cell-line-specific response.[1]

Table 2: Effect of TLCA on RMCCA-1 Cell Cycle Progression [1]

| Treatment (24h) | % of Cells in S Phase |

| Control | Baseline |

| TLCA (10 µM) | Significant Increase |

| 10% FBS (Positive Control) | Significant Increase |

Specific percentages were not provided in the source material, but the study reported a significant induction of cells into the S phase.

Table 3: Effect of TLCA on RMCCA-1 Cell Proliferation (EdU Incorporation Assay) [1]

| Treatment (24h) | Increase in Cell Proliferation (%) |

| TLCA (10 µM) | 22.3% |

| 10% FBS (Positive Control) | 73.8% |

Signaling Pathways of TLCA-Mediated CCA Cell Growth

TLCA exerts its pro-proliferative effects through a complex signaling network involving cell surface receptors and downstream kinase cascades. Two primary pathways have been identified: the muscarinic acetylcholine (B1216132) receptor (mAChR) pathway and the G-protein coupled bile acid receptor 1 (GPBAR1, also known as TGR5) pathway. Both pathways converge on the activation of the Epidermal Growth Factor Receptor (EGFR) and the subsequent ERK1/2 signaling cascade.

Muscarinic Acetylcholine Receptor (mAChR) and EGFR/ERK1/2 Signaling

The principal mechanism by which TLCA promotes CCA cell growth involves the activation of muscarinic acetylcholine receptors. This initiates a signaling cascade that leads to the transactivation of EGFR and the subsequent phosphorylation of ERK1/2.[1]

TGR5-Mediated EGFR Transactivation

In addition to the mAChR pathway, TLCA can also activate TGR5, a G-protein coupled receptor for bile acids. TGR5 is overexpressed in cholangiocarcinoma cells. Activation of TGR5 by TLCA can also lead to the transactivation of EGFR and subsequent activation of the ERK1/2 pathway, promoting cell proliferation.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to elucidate the role of TLCA in CCA cell growth.

Cell Culture

-

Cell Lines:

-

RMCCA-1: Human intrahepatic cholangiocarcinoma cell line.

-

HuCCA-1: Human intrahepatic cholangiocarcinoma cell line.

-

Mz-ChA-1: Human extrahepatic cholangiocarcinoma cell line.

-

-

Culture Medium:

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Procedure:

-

Seed CCA cells (e.g., RMCCA-1, HuCCA-1) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[1]

-

Synchronize the cells by incubating in serum-free medium for 24 hours.

-

Treat the cells with various concentrations of TLCA (e.g., 0.1-100 µM) in serum-free medium for 48 hours.

-

Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell Proliferation Assay (EdU Incorporation Assay)

This assay directly measures DNA synthesis to quantify cell proliferation.

-

Procedure:

-

Seed and treat cells with TLCA as described for the cell viability assay.

-

After 24 hours of treatment, add 10 µM 5-ethynyl-2'-deoxyuridine (B1671113) (EdU) to each well and incubate for 4 hours.

-

Fix the cells with 3.7% formaldehyde (B43269) in PBS for 15 minutes.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS for 20 minutes.

-

Perform the Click-iT reaction according to the manufacturer's protocol to label the incorporated EdU with a fluorescent azide.

-

Quantify the fluorescence using a microplate reader or by imaging with a fluorescence microscope.

-

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of key signaling proteins.

-

Procedure:

-

Seed CCA cells in 6-well plates and grow to 70-80% confluency.

-

Treat cells with TLCA (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60 minutes).

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine protein concentration using a BCA assay.

-

Separate 20-30 µg of protein per lane by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against p-EGFR, EGFR, p-ERK1/2, and ERK1/2 overnight at 4°C. A common starting dilution is 1:1000.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the chemiluminescent signal using an imaging system.

-

Conclusion and Future Directions

Taurolithocholic acid has been identified as a key driver of cholangiocarcinoma cell proliferation, acting through the activation of muscarinic acetylcholine receptors and TGR5, leading to the transactivation of EGFR and subsequent ERK1/2 signaling. The differential response of various CCA cell lines to TLCA highlights the heterogeneity of this disease and underscores the importance of personalized therapeutic approaches.

Future research should focus on:

-

Elucidating the precise crosstalk and potential synergy between the mAChR and TGR5 pathways in mediating TLCA's effects.

-

Investigating the pro-proliferative effects of TLCA in a broader range of CCA cell lines and in in vivo models.

-

Developing and testing specific inhibitors of the TLCA-activated signaling pathways as potential therapeutic agents for cholangiocarcinoma.

This technical guide provides a solid foundation for researchers and drug development professionals to advance our understanding of the role of bile acids in cholangiocarcinoma and to explore novel therapeutic interventions for this devastating disease.

References

- 1. Taurolithocholic acid promotes intrahepatic cholangiocarcinoma cell growth via muscarinic acetylcholine receptor and EGFR/ERK1/2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Establishment and characterization of a cholangiocarcinoma cell line from a Thai patient with intrahepatic bile duct cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. -Detailed Information [JCRB1657]- [cellbank.nibn.go.jp]

- 4. Establishment and characterization of a cholangiocarcinoma cell line (RMCCA-1) from a Thai patient - PMC [pmc.ncbi.nlm.nih.gov]

Foundational Research on Taurochenodeoxycholic Acid and Gallstone Dissolution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research concerning Taurochenodeoxycholic acid (TCDCA) and its role in the dissolution of cholesterol gallstones. This document synthesizes preclinical and mechanistic data to offer a comprehensive resource for professionals in the fields of gastroenterology, hepatology, and pharmaceutical development. While clinical trial data for TCDCA is limited, this guide draws parallels with the well-established therapeutic bile acids, Chenodeoxycholic acid (CDCA) and Ursodeoxycholic acid (UDCA), to provide a thorough understanding of the potential mechanisms and applications of TCDCA.

Introduction to Taurochenodeoxycholic Acid and Gallstone Pathophysiology

Gallstone disease is a prevalent gastrointestinal disorder characterized by the formation of concretions within the gallbladder or bile ducts. The majority of gallstones are composed primarily of cholesterol, which precipitates from bile when it becomes supersaturated. The solubility of cholesterol in bile is dependent on the relative concentrations of bile acids, phospholipids (B1166683) (mainly lecithin), and cholesterol itself. A decrease in the bile acid pool or an increase in biliary cholesterol secretion can lead to the formation of cholesterol crystals, which aggregate to form gallstones.

Taurochenodeoxycholic acid (TCDCA) is a primary conjugated bile acid, formed in the liver by the conjugation of chenodeoxycholic acid (CDCA) with the amino acid taurine. Like other bile acids, TCDCA is an amphipathic molecule with detergent properties that allow it to form mixed micelles with phospholipids and cholesterol, thereby solubilizing cholesterol in bile.[1]

Mechanism of Action of Taurochenodeoxycholic Acid in Gallstone Dissolution

The primary mechanism by which TCDCA is believed to contribute to gallstone dissolution is through the desaturation of bile with respect to cholesterol. This is achieved via a multi-faceted approach involving the regulation of key enzymes and transporters in the liver and intestine.

2.1. Farnesoid X Receptor (FXR) Agonism:

TCDCA is a potent endogenous agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a central role in bile acid homeostasis and lipid metabolism.[2] Activation of FXR in hepatocytes and enterocytes initiates a signaling cascade that leads to:

-

Inhibition of Bile Acid Synthesis: FXR activation induces the expression of the small heterodimer partner (SHP), which in turn inhibits the transcription of Cholesterol 7 alpha-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis from cholesterol.[1][2][3] This feedback mechanism helps to maintain the overall size of the bile acid pool.

-

Regulation of Cholesterol Transport: FXR activation influences the expression of transporters involved in cholesterol secretion into bile, such as the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[4] By modulating these transporters, TCDCA can reduce the amount of cholesterol secreted into the bile, thereby lowering the cholesterol saturation index.

2.2. Micellar Solubilization:

By increasing the concentration of bile acids in the bile, TCDCA enhances the formation of mixed micelles. These micelles have a greater capacity to solubilize cholesterol, effectively drawing cholesterol molecules from the surface of existing gallstones and preventing further precipitation.[5]

Signaling Pathway of Taurochenodeoxycholic Acid in Hepatocytes

The following diagram illustrates the signaling pathway initiated by TCDCA in hepatocytes, leading to the regulation of bile acid synthesis.

Quantitative Data on Bile Acid Therapy for Gallstone Dissolution

Table 1: Efficacy of Chenodeoxycholic Acid (CDCA) in Gallstone Dissolution

| Study/Trial Name | Dosage | Treatment Duration | Complete Dissolution Rate | Partial Dissolution Rate | Reference |

| Sunnybrook Gallstone Study | 750 mg/day | 2 years | 10.9% | - | [6] |

| Sunnybrook Gallstone Study | 375 mg/day | 2 years | 13.2% | - | [6] |

| Iwamura, 1980 | 300-600 mg/day | 5-16 months | 22.2% | - | [7] |

| Thistle et al., 1978 | ≥15 mg/kg/day | - | 83% (responders) | - | [8] |

| Thistle et al., 1978 | <15 mg/kg/day | - | 38% (responders) | - | [8] |

| Randomized Trial | 250 mg/day | - | 10% (1/10) | 10% (1/10) | [9] |

| Randomized Trial | 375 mg/day | - | 10% (1/10) | 30% (3/10) | [9] |

Table 2: Efficacy of Ursodeoxycholic Acid (UDCA) in Gallstone Dissolution

| Study/Trial Name | Dosage | Treatment Duration | Complete Dissolution Rate | Partial Dissolution Rate | Reference |

| Iwamura, 1980 | 300-600 mg/day | 5-16 months | 25% | - | [7] |

| Roda et al., 1982 | 7-8 mg/kg/day | 12 months | Comparable to high dose | - | [10] |

| Roda et al., 1982 | 14-15 mg/kg/day | 12 months | Comparable to low dose | - | [10] |

| Prospective Multicenter Trial | 10 mg/kg/day (with CDCA) | 6 months | 12.8% | 34.4% | [11] |

Table 3: Comparative Efficacy of Combination Therapy (CDCA + UDCA)

| Study/Trial Name | Dosage | Treatment Duration | Complete Dissolution Rate | Partial Dissolution Rate | Reference |

| Podda et al., 1989 | 5 mg/kg/day CDCA + 5 mg/kg/day UDCA | 6 months (stones ≤5mm) | 52% | - | [12] |

| Podda et al., 1989 | 5 mg/kg/day CDCA + 5 mg/kg/day UDCA | 6 months (stones >5mm) | - | 51% | [12] |

| Prospective Multicenter Trial | Magnesium trihydrate of UDCA and CDCA | 6 months | 12.8% | 34.4% | [11] |

| Korean Multicenter Study | CNU (UDCA+CDCA) | 6 months | 18.2% | 25.0% | [13] |

Experimental Protocols for In Vitro Gallstone Dissolution

The following is a generalized protocol for assessing the dissolution of cholesterol gallstones in vitro, which can be adapted for testing TCDCA.

5.1. Objective:

To determine the rate and extent of cholesterol gallstone dissolution in a simulated bile solution containing TCDCA.

5.2. Materials:

-

Human cholesterol gallstones (obtained from cholecystectomy, with high cholesterol content confirmed by analysis).

-

Taurochenodeoxycholic acid (TCDCA).

-

Lecithin (B1663433) (phosphatidylcholine).

-

Sodium chloride (NaCl).

-

Sodium phosphate (B84403) buffer (to maintain physiological pH).

-

Shaking water bath or incubator with orbital shaker.

-

Analytical balance.

-

Microscope for observing stone morphology.

-

Optional: High-performance liquid chromatography (HPLC) for analyzing cholesterol and bile acid concentrations.

5.3. Experimental Workflow:

The following diagram outlines the key steps in a typical in vitro gallstone dissolution experiment.

5.4. Detailed Methodology:

-

Gallstone Preparation:

-

Human cholesterol gallstones are washed with distilled water and dried to a constant weight.

-

The initial weight of each stone is accurately recorded.

-

Stones of similar size and weight should be selected for each experimental group to ensure consistency.

-

-

Preparation of Simulated Bile Solution:

-

A stock solution of simulated bile is prepared containing physiological concentrations of lecithin and NaCl in a phosphate buffer (pH ~7.4).

-

TCDCA is added to the simulated bile at various concentrations to be tested. A control group without TCDCA should also be included.

-

-

Incubation:

-

Each gallstone is placed in a separate vial containing a fixed volume of the prepared simulated bile solution.

-

The vials are placed in a shaking water bath or orbital shaker maintained at 37°C to mimic physiological conditions and ensure continuous contact between the stone and the solvent.

-

-

Monitoring and Data Collection:

-

At predetermined time intervals (e.g., 24, 48, 72 hours), the stones are carefully removed from the solution, washed, dried to a constant weight, and re-weighed.

-

The percentage of weight loss is calculated at each time point.

-

Changes in the physical appearance and morphology of the stones can be documented through photography or microscopy.

-

Optionally, aliquots of the dissolution medium can be taken to measure the concentration of dissolved cholesterol and bile acids using HPLC.

-

-

Data Analysis:

-

The dissolution rate is calculated as the percentage of weight loss over time.

-

The results from different concentrations of TCDCA are compared to determine the dose-response relationship.

-

Conclusion and Future Directions

Taurochenodeoxycholic acid demonstrates significant potential as a therapeutic agent for the dissolution of cholesterol gallstones based on its potent agonism of the FXR receptor and its fundamental role in micellar solubilization of cholesterol. While direct clinical evidence is currently lacking, the extensive data available for CDCA and UDCA provide a strong rationale for further investigation into the clinical efficacy and safety of TCDCA. Future research should focus on well-controlled clinical trials to establish optimal dosing, treatment duration, and patient selection criteria for TCDCA-based therapy. Furthermore, a deeper understanding of the specific molecular interactions of TCDCA within the complex biliary environment will be crucial for optimizing its therapeutic potential.

References

- 1. Down-regulation of cholesterol 7alpha-hydroxylase (CYP7A1) gene expression by bile acids in primary rat hepatocytes is mediated by the c-Jun N-terminal kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FXR Signaling-Mediated Bile Acid Metabolism Is Critical for Alleviation of Cholesterol Gallstones by Lactobacillus Strains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of cholesterol-7alpha-hydroxylase: BAREly missing a SHP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overexpression of Cholesterol 7α-hydroxylase promotes hepatic bile acid synthesis and secretion and maintains cholesterol homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dissolution of human cholesterol gallstones in stimulated chenodeoxycholate-rich and ursodeoxycholate-rich biles. An in vitro study of dissolution rates and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Sunnybrook Gallstone Study: a double-blind controlled trial of chenodeoxycholic acid for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Clinical studies on cheno- and ursodeoxycholic acid treatment for gallstone dissolution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chenotherapy for gallstone dissolution. I. Efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Low-dose chenodeoxycholic acid for gallstone dissolution: a randomized trial in poor operative risk patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Ursodeoxycholic acid vs. chenodeoxycholic acid as cholesterol gallstone-dissolving agents: a comparative randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of Magnesium Trihydrate of Ursodeoxycholic Acid and Chenodeoxycholic Acid for Gallstone Dissolution: A Prospective Multicenter Trial [gutnliver.org]

- 12. Efficacy and safety of a combination of chenodeoxycholic acid and ursodeoxycholic acid for gallstone dissolution: a comparison with ursodeoxycholic acid alone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comparison on Response and Dissolution Rates Between Ursodeoxycholic Acid Alone or in Combination With Chenodeoxycholic Acid for Gallstone Dissolution According to Stone Density on CT Scan: Strobe Compliant Observation Study - PMC [pmc.ncbi.nlm.nih.gov]

The Neuroprotective Potential of Tauroursodeoxycholic Acid (TUDCA): A Technical Guide for Researchers

An In-depth Review of Preclinical Evidence, Mechanisms of Action, and Experimental Protocols

Introduction

Tauroursodeoxycholic acid (TUDCA), a hydrophilic bile acid, has emerged as a promising neuroprotective agent with therapeutic potential across a spectrum of neurodegenerative diseases.[1][2] Extensive preclinical research has demonstrated its multifaceted mechanisms of action, including the attenuation of apoptosis, reduction of oxidative stress and neuroinflammation, and stabilization of protein folding.[1][3][4][5] This technical guide provides a comprehensive overview of the neuroprotective effects of TUDCA, intended for researchers, scientists, and drug development professionals. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the core signaling pathways involved in its neuroprotective activity.

Core Mechanisms of TUDCA-Mediated Neuroprotection

TUDCA exerts its neuroprotective effects through a variety of interconnected mechanisms that converge to enhance neuronal survival and function.

1. Anti-Apoptotic Activity: A primary mechanism of TUDCA's neuroprotective function is its potent inhibition of apoptosis, or programmed cell death.[1][4] TUDCA has been shown to interfere with the mitochondrial apoptotic pathway by preventing the translocation of the pro-apoptotic protein Bax to the mitochondria, thereby inhibiting the release of cytochrome c and the subsequent activation of executioner caspases like caspase-3.[1][6]

2. Attenuation of Endoplasmic Reticulum (ER) Stress: The accumulation of misfolded proteins in the endoplasmic reticulum leads to ER stress, a common feature of many neurodegenerative diseases. TUDCA acts as a chemical chaperone, alleviating ER stress and inhibiting the unfolded protein response (UPR)-mediated apoptotic pathways.[7][8]

3. Anti-Inflammatory Effects: Neuroinflammation is a critical component in the pathogenesis of neurodegenerative disorders. TUDCA has been demonstrated to suppress neuroinflammatory responses by inhibiting the activation of microglia and astrocytes.[9][10] It modulates key inflammatory signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, leading to a reduction in the production of pro-inflammatory cytokines.[9][11]

4. Reduction of Oxidative Stress: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, contributes significantly to neuronal damage. TUDCA enhances the cellular antioxidant capacity by reducing ROS production and upregulating antioxidant enzymes.[12][13]

Key Signaling Pathways Modulated by TUDCA

The neuroprotective effects of TUDCA are mediated through the modulation of several critical intracellular signaling pathways.

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial pro-survival signaling cascade. TUDCA has been shown to activate this pathway, leading to the phosphorylation and activation of Akt.[6][14] Activated Akt, in turn, can phosphorylate and inactivate pro-apoptotic proteins such as Bad, promoting neuronal survival.[6]

NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. In the context of neuroinflammation, its activation leads to the transcription of genes encoding pro-inflammatory cytokines and chemokines. TUDCA has been shown to inhibit the activation of NF-κB in glial cells, thereby reducing the production of inflammatory mediators.[3][9]

Quantitative Data on the Neuroprotective Effects of TUDCA

The following tables summarize quantitative data from key preclinical studies investigating the neuroprotective effects of TUDCA in various models of neurodegenerative diseases.

Table 1: In Vitro Studies

| Cell Type | Injury Model | TUDCA Concentration | Key Outcome Measure | Quantitative Result |

| Primary Rat Cortical Neurons | Amyloid-β (Aβ) peptide | 100 µM | Apoptosis (TUNEL assay) | ~70% reduction in Aβ-induced apoptosis |

| Primary Rat Cortical Neurons | Amyloid-β (Aβ) peptide | 100 µM | Caspase-3 Activity | ~70% reduction in Aβ-induced caspase-3 activation[1] |

| ARPE-19 (Retinal Pigment Epithelial) | Hydrogen Peroxide (H₂O₂) | 100 µM | Cell Viability (MTT assay) | Significant increase in cell viability compared to H₂O₂ alone[15] |

| ARPE-19 (Retinal Pigment Epithelial) | Thapsigargin | 100 µM | ER Stress Markers (CHOP, XBP1) | Significant decrease in thapsigargin-induced CHOP and spliced XBP1 expression[15] |

| Donor Fibroblast Cells | Serum Starvation | 100 µM | ER Stress Genes (Ire1, Bip, Chop) | Significant reduction in the expression of ER stress-related genes |

| Rat Pancreatic Acini | Cholecystokinin-8 (CCK-8) | Not Specified | Intracellular Trypsin Activation | ~50% reduction in CCK-8-induced trypsin activation[16] |

| Rat Pancreatic Acini | Cholecystokinin-8 (CCK-8) | Not Specified | JNK Phosphorylation | Significant reduction (to 68.84 ± 9.52% of unstimulated cells)[16] |

Table 2: In Vivo Studies

| Animal Model | Disease Modeled | TUDCA Dosage | Key Outcome Measure | Quantitative Result |

| APP/PS1 Mice | Alzheimer's Disease | 0.4% TUDCA-supplemented food for 6 months | Amyloid Deposition | Reduced hippocampal and prefrontal amyloid deposition[17] |

| Streptozotocin-induced Mice | Alzheimer's Disease | 300 mg/kg for 10 days | Glucose Tolerance | Improvement in glucose tolerance and insulin (B600854) sensitivity[18] |

| R6/2 Transgenic Mice | Huntington's Disease | Systemic administration from 6 weeks of age | Striatal Apoptosis | Significant reduction in striatal apoptosis[19] |

| 3-Nitropropionic Acid (3-NP) Rat Model | Huntington's Disease | Not Specified | Apoptosis and Lesion Volume | 80% reduction in apoptosis and lesion volumes[20] |

| MPTP-induced Mice | Parkinson's Disease | Pretreatment | Dopaminergic Neuronal Damage | Protection against neuronal damage and prevention of microglial and astroglial activation[21][22] |

| Acute Hemorrhagic Stroke Rat Model | Stroke | Administration up to 6h post-injury | Lesion Volume | Reduction in lesion volumes by as much as 50%[23] |

| Acute Hemorrhagic Stroke Rat Model | Stroke | Administration up to 6h post-injury | Apoptosis | Approximately 50% decrease in apoptosis surrounding the hematoma[23] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are summaries of key experimental protocols frequently employed in the investigation of TUDCA's neuroprotective effects.

1. In Vitro Cell Viability and Apoptosis Assays

-

MTT Assay (Cell Viability):

-

Plate neuronal cells in 96-well plates and allow them to adhere.

-

Induce neurotoxicity with a relevant agent (e.g., Aβ peptide, H₂O₂).

-

Treat cells with varying concentrations of TUDCA.

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

-

Solubilize the formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is proportional to the absorbance.

-

-

TUNEL Assay (Apoptosis):

-

Culture neuronal cells on coverslips.

-

Induce apoptosis and treat with TUDCA.

-

Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Incubate cells with the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture, which labels the fragmented DNA of apoptotic cells.

-

Counterstain the nuclei with a fluorescent dye (e.g., DAPI).

-

Visualize and quantify the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.[1]

-

-

Caspase Activity Assay:

-

Lyse treated cells to release cellular proteins.

-

Incubate the cell lysate with a fluorogenic caspase-3 substrate.

-

Measure the fluorescence generated by the cleavage of the substrate by active caspase-3 using a fluorometer. The fluorescence intensity is proportional to caspase-3 activity.[1]

-

2. In Vivo Animal Models and Behavioral Testing

-

Animal Models:

-

Alzheimer's Disease: APP/PS1 transgenic mice, which develop amyloid plaques.[17] Intracerebroventricular injection of streptozotocin (B1681764) can also be used to model sporadic AD.[18]

-

Parkinson's Disease: Administration of neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mice to induce dopaminergic neurodegeneration.[21][22]

-

Huntington's Disease: R6/2 transgenic mice, which express a fragment of the mutated huntingtin gene.[19] The 3-nitropropionic acid (3-NP) rat model is a chemical model that induces striatal degeneration.[20]

-

-

Behavioral Assessments:

-

Morris Water Maze (Spatial Learning and Memory): Assess the ability of rodents to learn and remember the location of a hidden platform in a circular pool of water.

-

Rotarod Test (Motor Coordination and Balance): Measure the time a rodent can stay on a rotating rod, with the speed gradually increasing.

-

Open Field Test (Locomotor Activity and Anxiety): Quantify general locomotor activity, exploratory behavior, and anxiety-like behavior in a novel environment.

-

3. Immunohistochemistry and Western Blotting

-

Immunohistochemistry (IHC):

-

Perfuse and fix the brain tissue of treated and control animals.

-

Section the brain tissue using a cryostat or microtome.

-

Incubate the tissue sections with primary antibodies against specific proteins of interest (e.g., Iba1 for microglia, GFAP for astrocytes, tyrosine hydroxylase for dopaminergic neurons).

-

Incubate with secondary antibodies conjugated to a fluorescent dye or an enzyme for visualization.

-

Image the sections using a microscope and quantify the protein expression or cell morphology.[21]

-

-

Western Blotting:

-

Homogenize brain tissue or lyse cultured cells to extract proteins.

-

Separate the proteins by size using SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, phospho-Akt).

-

Incubate with secondary antibodies conjugated to an enzyme (e.g., HRP).

-

Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine relative protein expression levels.[16]

-

Experimental Workflow for Investigating TUDCA's Neuroprotective Effects

The extensive body of preclinical evidence strongly supports the neuroprotective potential of Tauroursodeoxycholic acid. Its ability to concurrently target multiple pathological pathways, including apoptosis, ER stress, neuroinflammation, and oxidative stress, makes it a compelling candidate for the treatment of a wide range of neurodegenerative diseases. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers to further investigate the therapeutic efficacy of TUDCA and to design future preclinical and clinical studies. Continued research into the precise molecular mechanisms and the optimization of therapeutic strategies will be crucial in translating the promise of TUDCA into effective treatments for patients suffering from these devastating disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. The bile acid TUDCA and neurodegenerative disorders: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review | Bentham Science [benthamscience.com]

- 5. researchgate.net [researchgate.net]

- 6. The Unexpected Uses of Urso- and Tauroursodeoxycholic Acid in the Treatment of Non-liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. molbiolcell.org [molbiolcell.org]

- 8. Tauroursodeoxycholic acid (TUDCA) alleviates endoplasmic reticulum stress of nuclear donor cells under serum starvation | PLOS One [journals.plos.org]

- 9. Tauroursodeoxycholic acid: more than just a neuroprotective bile conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tauroursodeoxycholate—Bile Acid with Chaperoning Activity: Molecular and Cellular Effects and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tauroursodeoxycholic acid attenuates endoplasmic reticulum stress and protects the liver from chronic intermittent hypoxia induced injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Tauroursodeoxycholic acid alleviates secondary injury in spinal cord injury mice by reducing oxidative stress, apoptosis, and inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Mechanism of tauroursodeoxycholic acid-mediated neuronal protection after acute spinal cord injury through AKT signaling pathway in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neuroprotective Effect of Tauroursodeoxycholic Acid (TUDCA) on In Vitro and In Vivo Models of Retinal Disorders: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.physiology.org [journals.physiology.org]

- 17. Tauroursodeoxycholic acid (TUDCA) supplementation prevents cognitive impairment and amyloid deposition in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The bile acid TUDCA improves glucose metabolism in streptozotocin-induced Alzheimer's disease mice model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tauroursodeoxycholic acid, a bile acid, is neuroprotective in a transgenic animal model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. A bile acid protects against motor and cognitive deficits and reduces striatal degeneration in the 3-nitropropionic acid model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchexperts.utmb.edu [researchexperts.utmb.edu]

- 22. Tauroursodeoxycholic acid (TUDCA) is neuroprotective in a chronic mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Tauroursodeoxycholic acid reduces apoptosis and protects against neurological injury after acute hemorrhagic stroke in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Taurocholic Acid: A Key Promoter in the Progression of Liver Cirrhosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Liver cirrhosis, the end-stage of chronic liver disease, is characterized by extensive fibrosis and severe hepatic dysfunction. Emerging evidence has identified taurocholic acid (TCA), a primary conjugated bile acid, not merely as a biomarker but as an active promoter of liver cirrhosis progression.[1][2] Elevated serum concentrations of TCA are consistently observed in patients with liver cirrhosis and correlate with disease severity.[1][2][3][4] Mechanistically, TCA contributes to liver fibrosis primarily by activating hepatic stellate cells (HSCs), the main producers of extracellular matrix proteins.[1][2][5] This guide provides a comprehensive overview of the current understanding of TCA's involvement in liver cirrhosis, detailing the underlying signaling pathways, summarizing key quantitative data, and outlining relevant experimental protocols to facilitate further research and the development of novel therapeutic strategies.

Quantitative Data on Taurocholic Acid in Liver Cirrhosis

The accumulation of bile acids, particularly TCA, is a hallmark of cholestatic liver diseases and cirrhosis.[3][4][5] Quantitative analysis of bile acid profiles in cirrhotic patients compared to healthy individuals reveals a significant elevation of TCA, which positively correlates with the severity of the disease, as classified by the Child-Pugh scoring system.[1][2]

Table 1: Serum Bile Acid Concentrations in Liver Cirrhosis Patients vs. Healthy Controls

| Bile Acid | Liver Cirrhosis Group (μM) | Healthy Control Group (μM) | Fold Change | P-value | Reference |

| Taurocholic acid (TCA) | 2.83 ± 0.54 | 0.05 ± 0.01 | ~56.6 | < 0.05 | [2] |

| Glycocholic acid (GCA) | 3.24 ± 0.52 | 0.08 ± 0.01 | ~40.5 | < 0.05 | [2] |

| Taurochenodeoxycholic acid (TCDCA) | 1.96 ± 0.35 | 0.04 ± 0.01 | ~49.0 | < 0.05 | [2] |

| Tauroursodeoxycholic acid (TUDCA) | 0.38 ± 0.08 | 0.01 ± 0.00 | ~38.0 | < 0.05 | [2] |

| Cholic acid (CA) | 0.81 ± 0.21 | 0.03 ± 0.01 | ~27.0 | < 0.05 | [2] |

| Chenodeoxycholic acid (CDCA) | 0.89 ± 0.17 | 0.07 ± 0.01 | ~12.7 | < 0.05 | [2] |

Data are presented as mean ± standard error of the mean (SEM). The study included 32 cirrhotic patients and 27 healthy volunteers.[1][2]

Signaling Pathways in TCA-Mediated Liver Fibrosis

TCA exerts its pro-fibrogenic effects through the activation of distinct signaling pathways in HSCs, leading to their proliferation, migration, and excessive production of extracellular matrix proteins.[1][2][5] Two prominent pathways have been elucidated: the S1PR2/p38 MAPK/YAP pathway and the TLR4 pathway.

S1PR2/p38 MAPK/YAP Signaling Pathway

Recent studies have shown that TCA can activate HSCs through the sphingosine (B13886) 1-phosphate receptor 2 (S1PR2), a G protein-coupled receptor.[5][6] This interaction initiates a downstream signaling cascade involving p38 mitogen-activated protein kinase (p38 MAPK) and the transcriptional co-activator Yes-associated protein (YAP).[5][6]

TCA-S1PR2 signaling cascade in HSC activation.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

TCA has also been found to upregulate the expression of Toll-like receptor 4 (TLR4) in HSCs.[1][2] Activation of TLR4 signaling in these cells is a known driver of liver fibrosis. This suggests that TCA-induced TLR4 expression sensitizes HSCs to other pro-inflammatory signals, thereby amplifying the fibrogenic response.[1][2]

TCA-mediated upregulation of TLR4 in HSCs.

Experimental Protocols

The following protocols are representative of the methodologies used to investigate the role of TCA in liver cirrhosis.

Animal Model of Cholestatic Liver Fibrosis

A common method to induce cholestatic liver injury and fibrosis in mice is through diet.[5]

-

Model: 3,5-diethoxycarbonyl-1,4-dihydrocollidine (DDC)-induced liver fibrosis.

-

Animals: Male C57BL/6 mice, 6-8 weeks old.

-

Procedure:

-

Mice are fed a diet containing 0.1% DDC for 4 weeks to induce cholestatic liver injury and fibrosis.

-

Control mice are fed a standard chow diet.

-

To investigate the role of specific pathways, mice can be treated with inhibitors (e.g., JTE-013 for S1PR2) via intraperitoneal injection or oral gavage.

-

At the end of the experimental period, mice are euthanized, and liver and serum samples are collected for histological, biochemical, and molecular analyses.

-

-

Key Readouts:

-

Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver injury.

-

Histological analysis of liver sections stained with Hematoxylin and Eosin (H&E) for overall morphology and Sirius Red for collagen deposition.

-

Immunohistochemistry or immunofluorescence for fibrosis markers such as α-smooth muscle actin (α-SMA) and collagen I.

-

Quantitative PCR (qPCR) and Western blotting to measure the expression of genes and proteins related to fibrosis and the signaling pathways of interest.

-

In Vitro Hepatic Stellate Cell Activation Assay

Primary or immortalized HSC lines (e.g., LX-2, JS-1) are used to study the direct effects of TCA on HSC activation.[1][2][5]

-

Cell Lines: Human hepatic stellate cell lines LX-2 or JS-1.

-

Procedure:

-

HSCs are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

For experiments, cells are typically serum-starved for 24 hours to synchronize them.

-

Cells are then treated with varying concentrations of TCA (e.g., 50 μM, 100 μM) for specified time periods (e.g., 24, 48 hours).

-

Positive controls can include treatment with 10% FBS or transforming growth factor-beta (TGF-β).

-

-

Key Readouts:

-

Cell Proliferation: Assessed by BrdU incorporation assay or cell counting.

-

Cell Migration: Evaluated using a Transwell migration assay.

-

Gene and Protein Expression: Western blotting and qPCR are used to measure the expression of activation markers like α-SMA, collagen I, and components of the signaling pathways under investigation (e.g., S1PR2, p38 MAPK, YAP, TLR4).[1][2][5]

-

Quantification of Bile Acids in Serum and Liver Tissue

Accurate measurement of bile acid concentrations is crucial for these studies.[1][2][7]

-

Method: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

Sample Preparation (Serum):

-

Serum samples are mixed with an internal standard (e.g., deuterated TCA).

-

Proteins are precipitated using a solvent like acetonitrile.

-

The supernatant is collected, dried, and reconstituted in a suitable solvent for injection into the UPLC-MS/MS system.

-

-

Sample Preparation (Liver Tissue):

-

A weighed portion of frozen liver tissue is homogenized in an extraction solvent (e.g., isopropanol) containing an internal standard.

-

The homogenate is centrifuged to pellet debris.

-

The supernatant is collected, evaporated to dryness, and reconstituted for analysis.

-

-

Analysis: The UPLC system separates the different bile acids, which are then detected and quantified by the mass spectrometer operating in multiple reaction monitoring (MRM) mode.

A representative experimental workflow.

Conclusion and Future Directions

The evidence strongly supports the role of taurocholic acid as an active promoter of liver cirrhosis. Its ability to activate hepatic stellate cells through multiple signaling pathways underscores its significance as a therapeutic target. Future research should focus on further delineating the complex interplay between different bile acids in liver fibrosis and exploring the therapeutic potential of targeting TCA-mediated pathways. The development of specific S1PR2 or TLR4 antagonists, for instance, could offer novel therapeutic avenues for patients with cholestatic liver diseases and cirrhosis. Furthermore, a deeper understanding of the regulation of TCA synthesis and transport in the context of cirrhosis may reveal additional points for therapeutic intervention.

References

- 1. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Taurocholic acid is an active promoting factor, not just a biomarker of progression of liver cirrhosis: evidence from a human metabolomic study and in vitro experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Role of bile acids in the diagnosis and progression of liver cirrhosis: A prospective observational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taurocholic acid promotes hepatic stellate cell activation via S1PR2/p38 MAPK/YAP signaling under cholestatic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

Taurolidine: A Technical Guide to its Antimicrobial and Anti-Biofilm Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Taurolidine (B130013), a synthetic derivative of the amino acid taurine, has demonstrated broad-spectrum antimicrobial and anti-biofilm activity against a wide range of bacteria and fungi. Its unique mechanism of action, which involves the release of active methylol groups, leads to the disruption of microbial cell walls and the prevention of biofilm formation. Furthermore, taurolidine exhibits anti-inflammatory properties by modulating key signaling pathways involved in the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of the antimicrobial and anti-biofilm properties of taurolidine, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and visualization of relevant biological pathways and experimental workflows.

Introduction

The rise of antibiotic resistance and the challenges posed by biofilm-associated infections necessitate the development of novel antimicrobial agents. Taurolidine has emerged as a promising candidate due to its multifaceted mechanism of action and a low propensity for inducing resistance. Initially used as an intraperitoneal lavage, its application has expanded, particularly as a catheter lock solution to prevent catheter-related bloodstream infections (CRBSIs). This guide aims to provide a comprehensive technical resource for researchers and professionals in drug development interested in the scientific basis of taurolidine's efficacy.

Mechanism of Action

Taurolidine's biological activity is attributed to its chemical instability in aqueous solutions, where it undergoes hydrolysis to form active derivatives. This process is central to its antimicrobial and anti-inflammatory effects.

Chemical Breakdown and Antimicrobial Action

In a biological environment, taurolidine exists in equilibrium with its derivatives, primarily taurultam (B145894) and the active intermediate, methylol-taurultam. The breakdown of taurolidine releases reactive N-methylol groups. These groups are understood to exert their antimicrobial effect through multiple mechanisms:

-

Cell Wall Disruption: The methylol groups covalently bind to the peptidoglycan and lipopolysaccharide (LPS) components of bacterial cell walls, leading to irreparable damage and subsequent cell lysis. This interaction is non-specific, contributing to its broad spectrum of activity against both Gram-positive and Gram-negative bacteria.

-

Inhibition of Adherence: Taurolidine has been shown to interfere with bacterial adherence to host epithelial cells. It can bind to bacterial fimbriae, proteinaceous appendages crucial for initial attachment, thereby preventing colonization and the first step of biofilm formation.

-

Toxin Neutralization: The active methylol groups can also neutralize bacterial endotoxins (LPS) and exotoxins by cross-linking their amino groups, reducing their toxic effects.

Anti-inflammatory Mechanism: Modulation of Cytokine Signaling

Beyond its direct antimicrobial effects, taurolidine has been observed to possess immunomodulatory properties, primarily through the suppression of pro-inflammatory cytokine production. This is particularly relevant in the context of infections, where an excessive inflammatory response can lead to tissue damage.

Taurolidine has been shown to inhibit the synthesis of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in human peripheral blood mononuclear cells[1][2]. The underlying mechanism is believed to involve the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

NF-κB Signaling Pathway Inhibition:

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by inflammatory signals (e.g., LPS), a kinase complex (IKK) phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of pro-inflammatory genes.

Taurolidine is thought to interfere with this cascade by inhibiting the phosphorylation and degradation of IκBα. By stabilizing the NF-κB/IκBα complex in the cytoplasm, taurolidine prevents the nuclear translocation of NF-κB and the subsequent expression of pro-inflammatory cytokines. There is also evidence suggesting a potential role of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway in the inflammatory response of macrophages, which could be an area for further investigation regarding taurolidine's effects.

References

An In-depth Technical Guide on the Role of Tauro-conjugated Bile Acids in Metabolic Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract: Tauro-conjugated bile acids, once considered solely as digestive surfactants, have emerged as critical signaling molecules in the regulation of metabolic homeostasis. These cholesterol-derived metabolites orchestrate a complex network of signaling pathways, primarily through the activation of nuclear and cell surface receptors, thereby influencing glucose metabolism, lipid metabolism, and energy expenditure. This technical guide provides a comprehensive overview of the pivotal role of this compoundconjugated bile acids in metabolic signaling, with a focus on their interactions with key receptors such as the Farnesoid X Receptor (FXR), Takeda G-protein-coupled receptor 5 (TGR5), and Sphingosine-1-Phosphate Receptor 2 (S1PR2). We delve into the downstream effects of these interactions, supported by quantitative data, and provide detailed insights into the experimental methodologies employed in this field of research. Furthermore, this guide presents visual representations of the core signaling pathways to facilitate a deeper understanding of the molecular mechanisms at play.

Introduction to this compoundconjugated Bile Acids

Bile acids are synthesized from cholesterol in the liver and are subsequently conjugated with either taurine (B1682933) or glycine (B1666218).[1][2] In humans, glycine conjugation is predominant, while in rodents, taurine conjugation is the primary form (>95%).[3][4] This conjugation process increases the hydrophilicity and solubility of bile acids, which is crucial for their role in dietary lipid emulsification and absorption.[1][5] Beyond this classical function, this compoundconjugated bile acids, including taurocholic acid (TCA), taurochenodeoxycholic acid (TCDCA), tauroursodeoxycholic acid (TUDCA), and taurolithocholic acid (TLCA), act as signaling molecules that modulate a variety of metabolic processes.[6][7]

Key Receptors and Signaling Pathways

This compoundconjugated bile acids exert their metabolic effects by binding to and activating specific receptors located in various tissues, including the liver, intestine, adipose tissue, and muscle.

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor that plays a central role in bile acid homeostasis, as well as lipid and glucose metabolism.[8][9] this compoundconjugated bile acids are potent agonists of FXR.[10]

-

Bile Acid Homeostasis: Activation of FXR in the liver and intestine initiates a negative feedback loop to control bile acid synthesis.[11] In the liver, FXR induces the expression of the small heterodimer partner (SHP), which in turn inhibits the activity of key enzymes in bile acid synthesis, such as cholesterol 7α-hydroxylase (CYP7A1) and sterol 12α-hydroxylase (CYP8B1).[12][13] In the intestine, FXR activation stimulates the release of fibroblast growth factor 15/19 (FGF15/19), which travels to the liver to suppress bile acid synthesis.[1][11]

-

Lipid Metabolism: FXR activation by this compoundconjugated bile acids influences lipid metabolism by regulating the expression of genes involved in triglyceride synthesis and clearance.[13][14] For instance, treatment of human apoA-I transgenic mice with the FXR agonist taurocholic acid led to a significant decrease in serum concentrations and liver mRNA levels of human apoA-I, which is associated with reduced serum HDL levels.[14]

-

Glucose Metabolism: FXR signaling has been shown to improve glucose tolerance and insulin (B600854) sensitivity.[8] However, the role of specific this compoundconjugated bile acids can be complex, with some, like tauro-β-muricholic acid (T-β-MCA) in mice, acting as FXR antagonists to improve metabolic parameters in diet-induced obesity.[1][7]

Takeda G-protein-coupled Receptor 5 (TGR5)

TGR5 is a cell surface receptor that is activated by bile acids, with taurine conjugation generally increasing the affinity.[15] TGR5 activation leads to the production of intracellular cyclic AMP (cAMP), which mediates its downstream effects.[15][16]

-

GLP-1 Secretion: A key function of TGR5 is to stimulate the secretion of glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[17][18][19] GLP-1 is an incretin (B1656795) hormone that enhances glucose-stimulated insulin secretion, suppresses glucagon (B607659) release, and promotes satiety.[20] Studies have shown that bile acids stimulate GLP-1 release more effectively when applied to the basolateral side of L-cells, where TGR5 is predominantly located.[18][21]

-

Energy Expenditure: TGR5 activation in brown adipose tissue and skeletal muscle has been shown to increase energy expenditure.[22][23][24] This is mediated by the induction of the enzyme type 2 iodothyronine deiodinase (D2), which converts the thyroid hormone T4 to the more active T3, leading to increased thermogenesis.[23][24]

-

Anti-inflammatory Effects: TGR5 signaling has anti-inflammatory properties, particularly in macrophages and Kupffer cells, where it can suppress the production of pro-inflammatory cytokines.[15][16]

Sphingosine-1-Phosphate Receptor 2 (S1PR2)

Recent studies have identified S1PR2 as another G-protein-coupled receptor that is activated by this compoundconjugated bile acids, including TCA, TUDCA, and taurodeoxycholic acid (TDCA).[3][5]

-

Hepatocyte Signaling: In hepatocytes, S1PR2 activation by this compoundconjugated bile acids can stimulate the ERK1/2 and Akt signaling pathways.[3][5] This can have implications for cell survival and proliferation. TUDCA has been shown to improve insulin clearance in the liver of high-fat-diet-fed mice by increasing the expression of insulin-degrading enzyme, an effect potentially mediated by S1PR2 activation and its downstream signaling cascade involving the insulin receptor/PI3K/Akt pathway.[6]

Quantitative Data on this compoundconjugated Bile Acid Signaling

The following tables summarize key quantitative findings from the literature regarding the effects of this compoundconjugated bile acids on metabolic signaling pathways.

| Bile Acid | Experimental System | Parameter Measured | Result | Reference |

| This compoundconjugated BAs | Type 2 Diabetes Patients | Fasting Serum Concentration | Higher in T2D patients compared to normal glucose tolerant individuals. | [8] |

| Taurocholic Acid (TCA) | Human apoA-I transgenic mice | Serum apoA-I levels | Strongly decreased. | [14] |

| Taurodeoxycholic Acid (TDCA) | Primary murine intestinal cultures | GLP-1 Release | More potent inducer than TCA and TLCA. | [18] |

| TUDCA | Weaned Piglets | Diarrhea Incidence | Significantly reduced with dietary supplementation. | [25] |

| TUDCA | INS1-E pancreatic β-cells | Insulin Secretion | Normalized hypersecretion induced by fatty acids. | [26] |

| This compoundconjugated lithocholic acid (TLCA) | Chicken fatty liver cells | Lipid Droplet Accumulation | Significantly reduced at 20 µM. | [27] |

| Receptor Agonist/Antagonist | Experimental Model | Pathway Targeted | Observed Effect | Reference |

| This compoundRO5527239 (TGR5 agonist) | Perfused rat colon (vascular stimulation) | TGR5 | 3.1-fold increase in GLP-1 secretion. | [17] |

| This compoundRO5527239 (TGR5 agonist) | Perfused rat colon (luminal administration) | TGR5 | No significant impact on GLP-1 secretion. | [17] |

| GW4064 (FXR agonist) | HepG2 cells | FXR | Time-dependent decrease in human apoA-I mRNA levels. | [14] |

| Glycine-β-muricholic acid (FXR antagonist) | Mice on high-fat diet | FXR | Improved obesity, insulin resistance, and liver steatosis. | [7] |

Experimental Protocols and Methodologies

A variety of experimental techniques are employed to investigate the role of this compoundconjugated bile acids in metabolic signaling.

Quantification of this compoundconjugated Bile Acids

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the sensitive and specific quantification of individual bile acid species in biological samples such as plasma, serum, bile, and tissues.[28][29][30] The method involves extraction of bile acids from the biological matrix, followed by separation using high-performance liquid chromatography (HPLC) and detection by tandem mass spectrometry.[28] This allows for the differentiation of various conjugated and unconjugated bile acids, including isomers.[30]

-

High-Resolution ¹H-Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy: This technique can be used for the simultaneous and quantitative measurement of total and taurine-conjugated bile acids in bile without extensive sample preparation.[31]